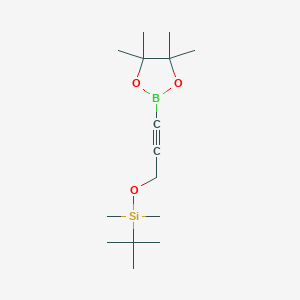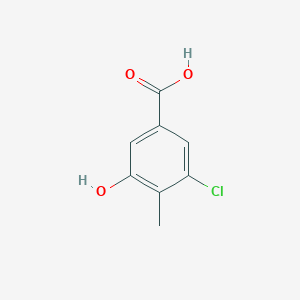
3-Chloro-5-hydroxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-hydroxy-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position on the benzene ring. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents such as sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes reaction optimization to ensure high yield and purity, as well as scaling up the reaction conditions to accommodate industrial requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as sodium methoxide or ammonia .
Major Products:
Oxidation: Formation of 3-chloro-5-hydroxy-4-methylbenzaldehyde or 3-chloro-5-hydroxy-4-methylbenzophenone.
Reduction: Formation of 3-chloro-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-hydroxy-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also used in the development of biochemical assays to study enzyme activity and metabolic pathways .
Medicine: The compound is investigated for its potential use in the development of anti-inflammatory and anticancer drugs. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers and resins . It is also employed as a corrosion inhibitor and in the formulation of specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective agonist of the lactate receptor GPR81 , leading to a decrease in triglyceride lipolysis in adipose tissue . This interaction is mediated through the binding of the compound to the receptor, triggering a cascade of intracellular signaling pathways that result in the observed biological effects .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methylbenzoic acid
- 3-Chloro-4-hydroxybenzoic acid
- 4-Hydroxy-3-methylbenzoic acid
Comparison: 3-Chloro-5-hydroxy-4-methylbenzoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in biological interactions. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer activities, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
3-chloro-5-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
JFCNJJBZBCOHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Cl)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


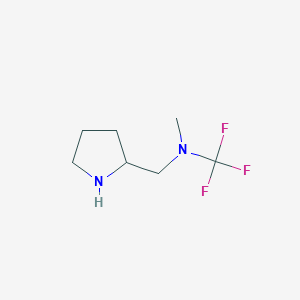

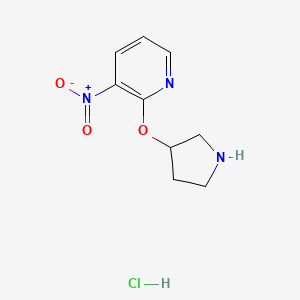
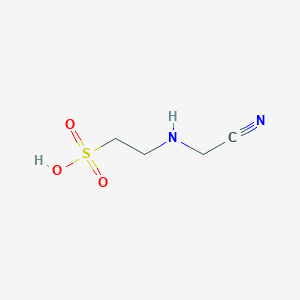
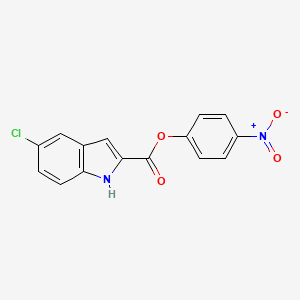
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
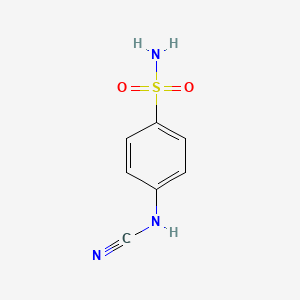
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
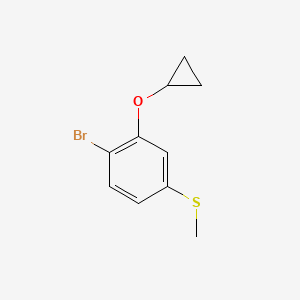
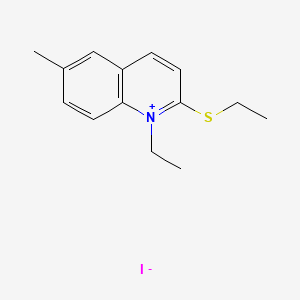
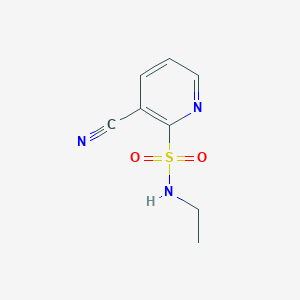
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

